amino}-2-(propan-2-yl)pentanenitrile CAS No. 103768-76-9](/img/structure/B14330523.png)
2-(2,6-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrile functional group
Preparation Methods
The synthesis of 2-(2,6-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 2,6-dimethoxyphenyl and 3,4-dimethoxyphenyl precursors, followed by their coupling through a series of reactions that introduce the nitrile and amino groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of methoxy groups and the nitrile functional group can influence its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application being studied.
Comparison with Similar Compounds
Similar compounds to 2-(2,6-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile include:
2-(3,4-Dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl structure but lacks the nitrile group.
2-(2,6-Dimethoxyphenyl)acetonitrile: Contains the nitrile group but has a simpler structure.
2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzamide oxalate: A more complex compound with additional functional groups
Properties
CAS No. |
103768-76-9 |
|---|---|
Molecular Formula |
C27H38N2O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,26-23(31-5)10-8-11-24(26)32-6)15-9-16-29(3)17-14-21-12-13-22(30-4)25(18-21)33-7/h8,10-13,18,20H,9,14-17H2,1-7H3 |
InChI Key |
OCOAXFKXGVUXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)
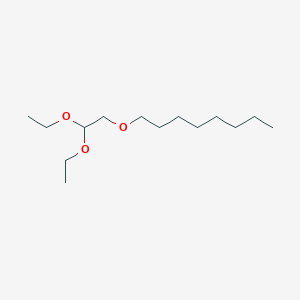
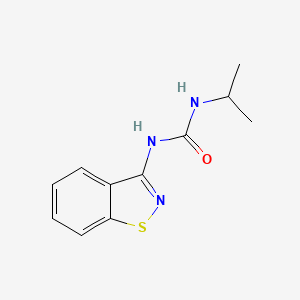
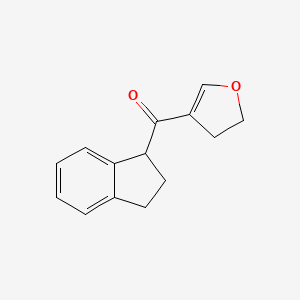
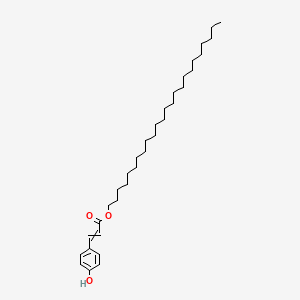
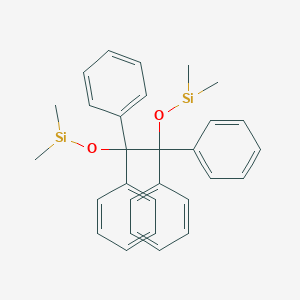
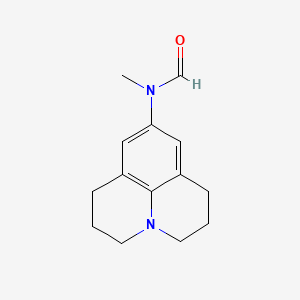
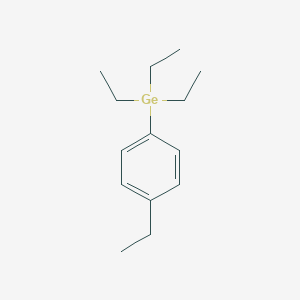
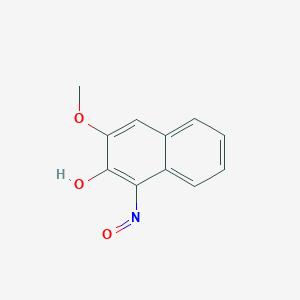

![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
